2-Mercapto-3-pentanone

Descripción

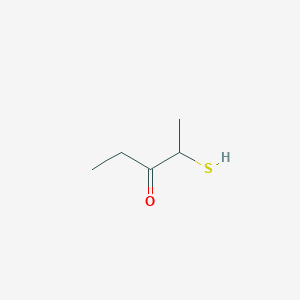

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-sulfanylpentan-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10OS/c1-3-5(6)4(2)7/h4,7H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWOGJUHCCNLYPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C(C)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101314479 | |

| Record name | 2-Mercapto-3-pentanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101314479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

157.00 to 159.00 °C. @ 760.00 mm Hg | |

| Record name | 2-Mercapto-3-pentanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035171 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

17042-24-9 | |

| Record name | 2-Mercapto-3-pentanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17042-24-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Mercapto-3-pentanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101314479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Mercapto-3-pentanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Mercapto-3-pentanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035171 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthetic Pathways and Mechanistic Investigations of 2 Mercapto 3 Pentanone

De Novo Synthesis Strategies for 2-Mercapto-3-pentanone

De novo synthesis, or the chemical synthesis of complex molecules from simple precursors, offers a controlled approach to producing this compound. This contrasts with its formation during complex processes like the Maillard reaction.

Reactions of Alkanediones with Sulfur Donors (e.g., Hydrogen Sulfide)

A primary synthetic route to α-mercaptoketones, including this compound, involves the reaction of α-dicarbonyl compounds (alkanediones) with a sulfur-donating agent. Hydrogen sulfide (B99878) (H₂S) is a common sulfur donor in these reactions.

The reaction between 2,3-pentanedione (B165514) and hydrogen sulfide can yield both this compound and its isomer, 3-mercapto-2-pentanone (B1362483). ntou.edu.tw This transformation is significant as 2,3-pentanedione is a known intermediate in the Maillard reaction. ntou.edu.tw The presence of H₂S, often derived from the thermal degradation of sulfur-containing amino acids like cysteine, can react with this dicarbonyl intermediate. ntou.edu.twnih.gov The reaction conditions, including the specific reactants and their ratios, can influence which isomer is preferentially formed. ntou.edu.tw

This pathway highlights a convergence between synthetic chemistry and food chemistry, where intermediates from complex food reactions can be isolated and used in targeted synthetic processes.

Emerging Synthetic Methodologies for Mercaptoketones

Modern organic synthesis is continually developing more efficient and versatile methods for constructing specific molecular architectures. For mercaptoketones, several innovative strategies have emerged.

One-pot, three-component reactions represent a significant advancement. These methods combine multiple starting materials in a single reaction vessel to build the target molecule, which is efficient and reduces waste. For instance, β-aryl-β-mercaptoketones can be synthesized in a one-pot reaction using an aryl aldehyde, an enolizable ketone, and a thiol under solvent-free conditions, catalyzed by zirconium chloride. researchgate.netresearchgate.net While this specific example produces a different class of mercaptoketones, the underlying principles of multicomponent reactions are applicable to the synthesis of various mercaptoketones.

Other emerging methodologies focus on novel catalytic systems to facilitate the key bond-forming steps. These include:

Thia-Michael Additions: Catalysts like copper(II) tetrafluoroborate (B81430) have been shown to be highly effective for the Michael addition of thiols to α,β-unsaturated carbonyl compounds, a key step in the synthesis of many mercaptoketones. researchgate.net

Combinatorial Chemistry: This approach allows for the rapid synthesis of a library of related compounds, which is useful for screening and identifying molecules with specific properties. nih.gov It has been applied to the synthesis of various polyfunctional thiols, including mercaptoketones. nih.gov

These advanced synthetic methods offer greater control and efficiency compared to traditional approaches and are valuable for producing mercaptoketones for research and industrial applications. ias.ac.inthieme-connect.com

Biosynthetic and Thermally-Induced Formation Mechanisms

This compound is a recognized aroma compound, and its formation is often linked to thermal processes in food, particularly the Maillard reaction.

Maillard Reaction Pathways Leading to this compound

The Maillard reaction is a complex series of non-enzymatic browning reactions that occur between amino acids and reducing sugars, typically upon heating. It is a fundamental source of flavor and color in cooked foods.

The formation of this compound is intricately linked to the reaction between the sulfur-containing amino acid cysteine and a reducing sugar . nih.govacs.orgresearchgate.net Cysteine serves as the sulfur donor, which is essential for the formation of the thiol group in the final molecule.

Ribose and xylose , both five-carbon reducing sugars (pentoses), are particularly effective precursors. nih.govacs.orgresearchgate.netnih.gov The reaction pathway involves several key intermediates. One crucial intermediate is 4-hydroxy-5-methyl-3(2H)-furanone (HMF) . nih.govacs.orgresearchgate.netacs.org Isotope labeling studies have demonstrated that the carbon skeleton of this compound originates from this furanone intermediate, which is itself formed from the pentose (B10789219) sugar. nih.govacs.orgresearchgate.netacs.org

In a model system where cysteine was reacted with both unlabeled 4-hydroxy-5-methyl-3(2H)-furanone and isotopically labeled ribose, the resulting this compound was found to be unlabeled. nih.govacs.orgresearchgate.net This finding strongly indicates that its direct precursor is the furanone and not the ribose itself in this specific pathway. nih.govacs.orgresearchgate.net The reaction of cysteine with 4-hydroxy-5-methyl-3(2H)-furanone can lead to both this compound and its isomer, 3-mercapto-2-pentanone, likely through an α-diketone intermediate like 2,3-pentanedione. acs.org

It is important to note that other reaction pathways can exist. For instance, the degradation of thiamine (B1217682) can also produce sulfur-containing aroma compounds, including mercaptoketones. mdpi.com However, the Maillard reaction between cysteine and pentoses remains a primary and well-studied route for the formation of this compound. mdpi.com

Table 1: Key Reactants and Intermediates in the Formation of this compound via the Maillard Reaction

| Role | Compound Name | Significance |

| Sulfur Donor | L-Cysteine | Provides the essential sulfur atom for the thiol group. nih.govacs.orgresearchgate.net |

| Reducing Sugar | D-Ribose / D-Xylose | Five-carbon sugars that are effective precursors. nih.govacs.orgresearchgate.netnih.gov |

| Key Intermediate | 4-hydroxy-5-methyl-3(2H)-furanone | Formed from pentose degradation; its carbon skeleton is incorporated into this compound. nih.govacs.orgresearchgate.netacs.org |

| Intermediate | 2,3-Pentanedione | An α-dicarbonyl compound that can react with a sulfur donor to form mercaptoketones. ntou.edu.tw |

The pH of the reaction environment is a critical factor that significantly influences the course of the Maillard reaction, affecting both the types of compounds formed (selectivity) and their quantities (yield). scispace.com

Generally, the fragmentation of sugars, a key step in the formation of flavor intermediates, is favored at higher pH values (pH ≥ 7). scispace.com However, the formation of specific sulfur-containing aroma compounds can have different optimal pH ranges.

In studies of model systems containing cysteine and a sugar source, the pH has been shown to direct the reaction toward or away from the formation of certain volatiles. For example, in a reaction of 5'-IMP (a source of ribose) and cysteine, the profile of volatile compounds changed dramatically with pH. researchgate.net Sulfur-substituted furans and mercaptoketones were found to form preferentially under more acidic conditions. researchgate.net Conversely, at a higher pH of 6.0, the formation of certain heterocyclic disulfides was significantly reduced compared to reactions at pH 4.5 and 3.0. researchgate.net

In one specific experiment involving the reaction of ribose and cysteine, a phosphate-buffered solution at pH 5 was used to generate a range of sulfur-containing aroma compounds, including mercaptoketones. nih.govacs.orgresearchgate.net This suggests that mildly acidic conditions can be conducive to the formation of these types of compounds. The stability and reactivity of key intermediates in the Maillard reaction are pH-dependent, which in turn dictates the final product distribution. scispace.com

Table 2: Summary of pH Influence on Maillard Reaction Pathways

| pH Condition | General Effect | Relevance to Mercaptoketone Formation |

| Acidic (e.g., pH 3.0-5.0) | Favors the formation of certain heterocyclic compounds. | Studies show the formation of sulfur-substituted furans and mercaptoketones is favored under acidic conditions. researchgate.net A pH of 5 was used in model systems that successfully produced mercaptoketones. nih.govacs.orgresearchgate.net |

| Neutral to Alkaline (pH ≥ 7) | Generally favors sugar fragmentation reactions. scispace.com | The specific impact on this compound yield can vary, but different sets of volatile compounds are typically produced compared to acidic conditions. |

Thiamine Degradation Pathways and this compound Formation

The thermal degradation of thiamine (vitamin B₁) is a significant pathway for the formation of this compound, a volatile sulfur-containing compound that contributes to the aroma of cooked foods. smolecule.com This process involves the cleavage of thiamine's thiazole (B1198619) ring, leading to the generation of key intermediates. smolecule.com

The initial step in the degradation of thiamine is its thermal breakdown, which produces compounds such as 5-(2-hydroxyethyl)-4-methylthiazole (HET) and hydrogen sulfide (H₂S). smolecule.com A pivotal intermediate in this pathway is 5-hydroxy-3-mercapto-2-pentanone. smolecule.comresearchgate.net This intermediate is formed through the nucleophilic attack of a sulfur species, like H₂S or thiols derived from cysteine, on a reactive carbonyl intermediate generated during the pyrolysis of thiamine. smolecule.com The presence of 5-hydroxy-3-mercapto-2-pentanone has been confirmed in model systems containing thiamine, cysteine, and xylose under thermal conditions, using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. smolecule.com

Further reactions, such as dehydration or oxidation of 5-hydroxy-3-mercapto-2-pentanone, are believed to lead to the formation of this compound. smolecule.com Studies have shown that both xylose and thiamine are significant contributors to the formation of this compound. tandfonline.comnih.govresearchgate.net

Key Intermediates in Thiamine Degradation Leading to this compound:

| Intermediate | Formation Process |

| 5-(2-hydroxyethyl)-4-methylthiazole (HET) | Thermal breakdown of thiamine. smolecule.com |

| Hydrogen Sulfide (H₂S) | Thermal breakdown of thiamine. smolecule.com |

| 5-Hydroxy-3-mercapto-2-pentanone | Nucleophilic attack of a sulfur species on a reactive carbonyl intermediate. smolecule.com |

Isomer-Specific Formation Mechanisms (e.g., Differentiation from 3-Mercapto-2-pentanone)

The formation of this compound and its isomer, 3-mercapto-2-pentanone, can occur through different pathways, particularly in the context of the Maillard reaction. Isotopic labeling studies have been instrumental in differentiating these formation mechanisms.

In a model system containing cysteine and a mixture of ribose and [¹³C₅]ribose, it was observed that this compound was unlabeled, indicating it originated from 4-hydroxy-5-methyl-3(2H)-furanone (a known Maillard reaction intermediate). researchgate.net In contrast, its isomer, 3-mercapto-2-pentanone, was found to be formed from both 4-hydroxy-5-methyl-3(2H)-furanone and ribose. researchgate.net This suggests that while both isomers can be formed from Maillard reaction intermediates, 3-mercapto-2-pentanone has an additional formation pathway directly from the sugar. researchgate.net

Further evidence for distinct pathways comes from the reaction of L-cysteine with ribose under specific conditions. At a 1:3 molar ratio of cysteine to ribose, only 3-mercapto-2-pentanone is produced, with no formation of its isomer. ntou.edu.tw However, when equimolar amounts are reacted, both isomers are formed. ntou.edu.tw This highlights the influence of reactant concentrations on the dominant reaction pathway.

An alternative pathway for the formation of α-mercaptoketones involves dicarbonyl compounds, which are also intermediates of the Maillard reaction. ntou.edu.tw The reaction of 2,3-pentanedione with hydrogen sulfide can produce both 3-mercapto-2-pentanone and this compound, demonstrating that dicarbonyls can be precursors to both isomers. ntou.edu.tw

Formation Pathways of this compound and its Isomer:

| Compound | Precursor(s) |

| This compound | 4-hydroxy-5-methyl-3(2H)-furanone, 2,3-pentanedione. researchgate.netntou.edu.tw |

| 3-Mercapto-2-pentanone | 4-hydroxy-5-methyl-3(2H)-furanone, Ribose, 2,3-pentanedione. researchgate.netntou.edu.tw |

Isotopic Labeling Studies for Reaction Mechanism Elucidation

Isotopic labeling is a powerful technique for elucidating the reaction mechanisms involved in the formation and metabolism of this compound. By replacing specific atoms with their heavier, stable isotopes (like deuterium (B1214612) or carbon-13), researchers can trace the fate of these atoms through complex reaction pathways.

Synthesis of Deuterated and ¹³C-Labeled this compound Analogs

The synthesis of isotopically labeled analogs of this compound is a crucial first step for mechanistic studies. While specific synthesis details for labeled this compound are not extensively documented in the provided results, general methods for labeling similar compounds offer insight into potential synthetic routes.

For instance, deuterated 3-mercapto-2-pentanone-d₂ has been synthesized by first preparing 2-pentanone-d₆ through keto-enol tautomerism using D₂O and deuterated hydrochloric acid (DCl). The deuterated pentanone then reacts with D₂S in the presence of a Lewis acid catalyst to introduce the thiol group. A similar approach could likely be adapted for the synthesis of deuterated this compound.

Carbon-13 labeling can be achieved by using ¹³C-labeled precursors in the reaction system. For example, in studies of the Maillard reaction, [¹³C₅]xylose has been used to trace the incorporation of the sugar's carbon skeleton into the final products. nih.govresearchgate.net

General Approaches for Synthesizing Labeled Analogs:

| Isotope | General Method | Example Precursors |

| Deuterium (²H or D) | Keto-enol tautomerism followed by reaction with a deuterated thiol source. | D₂O, DCl, D₂S. |

| Carbon-13 (¹³C) | Use of ¹³C-labeled starting materials in the reaction pathway. nih.govresearchgate.net | [¹³C₅]xylose. nih.govresearchgate.net |

Application in Metabolic and Reaction Tracing Experiments

Isotopically labeled compounds are invaluable for tracing metabolic pathways and reaction mechanisms. In metabolic studies, a labeled compound is introduced into a biological system, and its transformation into various metabolites is monitored over time. northwestern.edunih.gov This allows researchers to map out metabolic networks and understand how different pathways are utilized under various conditions. northwestern.edu

In the context of reaction mechanism elucidation, isotopic labeling helps to identify the origin of atoms in the final product. For example, by using [¹³C₅]xylose in a Maillard reaction model system, it was determined that both xylose and thiamine contribute to the formation of this compound. nih.govresearchgate.net This type of experiment provides direct evidence for the involvement of specific precursors in a reaction.

The analysis of labeled compounds and their products is typically performed using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. smolecule.com These techniques can distinguish between labeled and unlabeled molecules based on their mass-to-charge ratio or nuclear spin properties, respectively.

Advanced Analytical Chemistry of 2 Mercapto 3 Pentanone

Chromatographic Separation and Identification Techniques

Chromatographic methods coupled with mass spectrometry are the cornerstone for the separation and identification of 2-mercapto-3-pentanone. The choice between gas and liquid chromatography depends on the sample matrix, the concentration of the analyte, and the desired level of sensitivity.

Gas Chromatography-Mass Spectrometry (GC-MS) Methodologies

Gas chromatography-mass spectrometry (GC-MS) is a widely employed technique for the analysis of volatile compounds like this compound. mdpi.comnih.gov The separation is typically achieved on a capillary column with a specific stationary phase. For instance, a DB-5 or BPX-5 column is often used for the separation of sulfur compounds. nist.gov The temperature program is optimized to ensure good resolution of the target analyte from other volatile components in the sample. Following separation by GC, the eluted compounds are ionized and fragmented in the mass spectrometer, generating a unique mass spectrum that allows for definitive identification. In the analysis of boiled beef, this compound was identified along with other sulfur compounds using GC-MS. scispace.comoup.com The mass chromatogram for its quantification showed a characteristic ion at m/z 119. scispace.comoup.com

Table 1: GC-MS Parameters for this compound Analysis

| Parameter | Value | Reference |

| Column Type | Capillary | nist.gov |

| Stationary Phases | DB-5, BPX-5 | nist.gov |

| Ion for Quantification | m/z 119 | scispace.comoup.com |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Approaches

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers a powerful alternative for the analysis of thiols, including this compound, especially when dealing with less volatile precursors or when derivatization is employed. nih.govacs.orgresearchgate.net This technique combines the separation power of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry. wikipedia.org For the analysis of thiols, reversed-phase chromatography is often used. sielc.com Electrospray ionization (ESI) is a common ionization technique for LC-MS, as it is suitable for a wide range of polar and nonpolar compounds. wikipedia.org In the context of analyzing wine, a method using HPLC-MS/MS with 4,4'-dithiodipyridine (DTDP) as a derivatizing agent has been developed for the routine analysis of several thiols. researchgate.net Although this compound was not one of the target analytes in that specific study, the methodology demonstrates the potential of LC-MS/MS for thiol analysis. The use of a triple quadrupole mass spectrometer allows for multiple reaction monitoring (MRM), which significantly enhances the signal-to-noise ratio and provides excellent selectivity. mdpi.com

Sample Preparation and Enrichment Strategies for Trace Analysis

Due to the low concentrations at which this compound is often found, effective sample preparation and enrichment are critical steps to ensure its detection and accurate quantification.

Solid-Phase Microextraction (SPME) Optimizations for Volatile Thiols

Solid-phase microextraction (SPME) is a solvent-free, simple, and efficient sample preparation technique for extracting volatile and semi-volatile compounds from various matrices. nih.gov For volatile thiols like this compound, headspace SPME (HS-SPME) is commonly used. mdpi.com The choice of fiber coating is crucial for the selective extraction of target analytes. For thiols, fibers with a high affinity for sulfur compounds, such as those coated with polydimethylsiloxane/divinylbenzene (PDMS/DVB), are often preferred. researchgate.netmdpi.com Optimization of extraction parameters, including extraction time, temperature, and the addition of salt, can significantly improve the extraction efficiency and, consequently, the detection limits. mdpi.com For instance, in the analysis of polyfunctional thiols in wine, the addition of a NaCl solution to the sample vial prior to HS-SPME resulted in a notable improvement in detection limits. mdpi.com

Selective Derivatization and Preconcentration Techniques for Sulfur Compounds

The analysis of thiols is often challenged by their high reactivity and potential for oxidation. nih.gov Selective derivatization can overcome these issues by converting the thiols into more stable and readily detectable derivatives. nih.govacs.org Pentafluorobenzyl bromide (PFBBr) is a common derivatizing agent for thiols, forming stable thioethers that can be analyzed by GC-MS. mdpi.comnih.gov Another approach involves the use of organomercury compounds, such as p-hydroxymercuribenzoate, which selectively react with thiols, allowing for their enrichment from complex matrices. imreblank.chcolab.wsresearchgate.net After isolation, the thiols can be liberated and analyzed. Furthermore, derivatization can be coupled with preconcentration techniques like solid-phase extraction (SPE) to further enhance the sensitivity of the analysis. nih.govacs.org For example, a method for wine analysis involves derivatization with 4,4'-dithiodipyridine (DTDP) followed by SPE to isolate and concentrate the thiol derivatives before LC-MS/MS analysis. researchgate.net

Flavor and Aroma Chemistry of 2 Mercapto 3 Pentanone: Advanced Studies

Sensory Contribution to Complex Aroma Profiles

| Meat Product | Aroma Contribution | Formation Pathway | Reference |

|---|---|---|---|

| Cooked/Heated Beef | Meaty, roasted | Maillard Reaction, Thiamine (B1217682) Degradation | acs.orgacs.orgscielo.brscispace.com |

| Cooked Ham | Key flavor component | Thiamine Degradation | researchgate.net |

Beyond meat, this compound has been identified as a significant aroma compound in other processed foods, most notably coffee. Quantitative analysis has shown that this compound, along with its isomer, is present in higher concentrations in coffee brew compared to soluble coffee. google.comgoogle.com Its presence is considered to enhance the organoleptic properties of coffee flavor, imparting desirable roasty and sulfury notes that contribute to the perception of freshly brewed coffee. google.comgoogle.com The compound has also been quantified in pan-roasted white sesame seeds, where it contributes to the characteristic sulfury aroma. nih.govperflavory.com

Precursors and Formation in Varied Food Matrices

This compound is not typically found in raw foods but is formed during thermal processing through several chemical pathways. The primary formation routes involve the Maillard reaction and the degradation of thiamine. thegoodscentscompany.commdpi.com

In the Maillard reaction, the key precursors are the amino acid cysteine, which acts as a sulfur source, and a reducing sugar, particularly pentoses like ribose. thegoodscentscompany.comnih.gov The reaction proceeds through the formation of a Schiff base, followed by decarboxylation and rearrangement to form key intermediates. Hydrogen sulfide (B99878), derived from the degradation of cysteine, then incorporates into these intermediates to form mercaptoketones. smolecule.com Isotope labeling studies have shown that in the reaction of cysteine and ribose, this compound can originate from 4-hydroxy-5-methyl-3(2H)-furanone, an intermediate in the Maillard reaction. nih.govacs.org

The thermal degradation of thiamine (vitamin B1) is another significant pathway, particularly in meat products where thiamine is naturally present. mdpi.comresearchgate.net Heating causes the cleavage of thiamine's thiazole (B1198619) ring, leading to the formation of various sulfur-containing volatiles, including this compound. smolecule.comtandfonline.com Studies have indicated that both xylose (a pentose (B10789219) sugar) and thiamine can contribute to the formation of this compound. tandfonline.comacs.org The pH of the food matrix can also influence which formation pathways are favored and the extent to which different volatiles are produced. acs.orgntou.edu.tw

| Precursor | Role in Formation | Relevant Food Matrix | Reference |

|---|---|---|---|

| Cysteine | Sulfur donor in the Maillard reaction | Meat, Coffee, Processed Foods | nih.govsmolecule.comacs.org |

| Ribose | Reducing sugar in the Maillard reaction | Meat (from ribonucleotides like 5'-IMP) | scielo.brnih.govacs.org |

| Thiamine (Vitamin B1) | Degrades upon heating to form sulfur compounds | Meat (especially pork), Processed Foods | mdpi.comresearchgate.netsmolecule.comtandfonline.com |

| 4-hydroxy-5-methyl-3(2H)-furanone | Maillard reaction intermediate | General thermally processed foods | nih.govacs.orgntou.edu.tw |

Compound Reference Table

| Compound Name |

|---|

| This compound |

| 3-mercapto-2-pentanone (B1362483) |

| Cysteine |

| Ribose |

| Thiamine |

| Inosine-5'-monophosphate (5'-IMP) |

| Xylose |

| 4-hydroxy-5-methyl-3(2H)-furanone |

| Hydrogen sulfide |

| Schiff base |

Theoretical and Computational Chemistry of 2 Mercapto 3 Pentanone

Quantum Chemical Calculations for Molecular Structure and Electronic Properties

Quantum chemical calculations offer a detailed understanding of the molecular architecture and electronic landscape of 2-mercapto-3-pentanone. These computational approaches are essential for predicting the molecule's geometry, bond lengths, bond angles, and electronic distribution.

The fundamental structure of this compound consists of a five-carbon pentanone backbone with a thiol (-SH) group attached to the second carbon atom. smolecule.com Its positional isomer, 3-mercapto-2-pentanone (B1362483), where the mercapto group is on the third carbon, exhibits different electronic and, consequently, chemical properties. smolecule.com The positioning of the mercapto and keto groups significantly influences the molecule's electronic and steric environment.

Table 1: General Information about this compound

| Property | Value |

|---|---|

| CAS Number | 17042-24-9 smolecule.com |

| IUPAC Name | 2-sulfanylpentan-3-one smolecule.com |

| Molecular Formula | C₅H₁₀OS smolecule.comnist.gov |

| Molecular Weight | 118.20 g/mol smolecule.comchemeo.com |

| InChI Key | TWOGJUHCCNLYPC-UHFFFAOYSA-N smolecule.comnist.gov |

This table was generated based on data from multiple sources. smolecule.comnist.govchemeo.com

Reaction Pathway Modeling and Energetics of this compound Formation

Computational modeling is instrumental in mapping the reaction pathways and calculating the energetics involved in the formation of this compound. One common synthesis method involves the reaction of 3-pentanone (B124093) with hydrogen sulfide (B99878). smolecule.com Theoretical models can simulate this reaction, providing insights into the transition states and activation energies, which are crucial for optimizing reaction conditions. ua.edu

The formation of related meat flavor compounds, such as 2-methyl-3-furanthiol, often proceeds through intermediates like 5-hydroxy-3-mercapto-2-pentanone, highlighting the complexity of the reaction networks. mdpi.com Understanding the thermodynamics of these pathways, including the standard enthalpy of formation (ΔfH°), is essential. chemeo.com Quantitative Structure-Property Relationship (QSPR) models can be employed to predict such thermodynamic properties based on molecular descriptors derived from the chemical structure. mdpi.com

Table 2: Calculated Thermodynamic Properties of this compound

| Property | Value | Unit | Source |

|---|---|---|---|

| Standard Gibbs free energy of formation (ΔfG°) | -110.75 | kJ/mol | Joback Calculated Property chemeo.com |

| Enthalpy of formation at standard conditions (ΔfH°gas) | -225.91 | kJ/mol | Joback Calculated Property chemeo.com |

| Enthalpy of fusion at standard conditions (ΔfusH°) | 10.82 | kJ/mol | Joback Calculated Property chemeo.com |

| Enthalpy of vaporization at standard conditions (ΔvapH°) | 39.82 | kJ/mol | Joback Calculated Property chemeo.com |

This table was generated based on data from Cheméo. chemeo.com

Investigation of Tautomeric Equilibria (Keto-Enol) via Computational Methods

Tautomerism, the interconversion of structural isomers, is a key aspect of the chemistry of this compound. nih.gov Specifically, the keto-enol tautomerism, involving the migration of a proton and the shifting of bonding electrons, can be investigated using computational methods. psu.edu These calculations help determine the relative stabilities of the keto and enol forms and the energy barriers for their interconversion. nih.gov

For molecules with multiple acidic and basic centers, complex equilibria can exist. science.gov Computational studies, often complemented by experimental techniques like mass spectrometry, can elucidate the predominant tautomeric forms in the gas phase and in solution. psu.edu The relative energies of tautomers, influenced by factors like intramolecular hydrogen bonding, dictate their equilibrium concentrations. nih.gov

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations provide a powerful tool to explore the conformational landscape of this compound. mun.ca These simulations model the atomic motions over time, allowing for the identification of stable conformers and the analysis of their dynamic behavior. conicet.gov.ar The conformation of a molecule, which describes the spatial arrangement of its atoms, can significantly impact its reactivity and interactions with other molecules. mun.ca

By simulating the molecule in different environments, such as in a solvent, MD can reveal how intermolecular interactions influence conformational preferences. biorxiv.org This is particularly important for understanding its behavior in complex systems. The results from MD simulations can be validated against experimental data, providing a comprehensive picture of the molecule's flexibility and preferred shapes. conicet.gov.ar

Applications and Industrial Significance of 2 Mercapto 3 Pentanone in Advanced Chemical Sectors

Role as an Intermediate in Fine Chemical Synthesis

Pharmaceutical Compound Development

There is a lack of specific studies or patents that detail the use of 2-Mercapto-3-pentanone as a direct precursor or intermediate in the synthesis of pharmaceutical active ingredients. While mercaptan and ketone moieties are present in various drug molecules, the specific contribution of this compound is not established in the available research.

Agrochemical Active Ingredient Research

Similarly, the role of this compound in the research and development of new agrochemical active ingredients is not documented in the scientific literature. Research in this sector often focuses on compounds with specific biological activities, and this compound has not been identified as a key building block in this context.

Advanced Applications in the Flavor and Fragrance Industry as a Building Block and Enhancer

| Property | Description | Source |

| Odor Type | Meaty, Roasted | |

| Functional Use | Information only, not specified for active fragrance or flavor use in some sources. | thegoodscentscompany.com |

Future Research Directions and Emerging Applications in Chemical Innovation

Given the limited publicly available research on the specific applications of this compound, it is challenging to outline concrete future research directions or emerging applications in chemical innovation that are currently being explored. The scientific community has published very few articles on this specific compound, indicating that it may not be a current focus of intensive research and development in the fields outlined. Any discussion of future applications would be speculative without a basis in current scientific inquiry.

Q & A

Q. What are the environmental fate and ecotoxicological risks of this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.